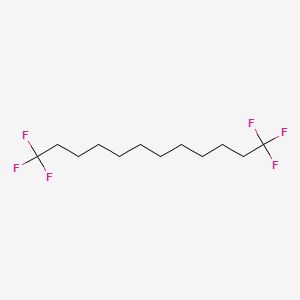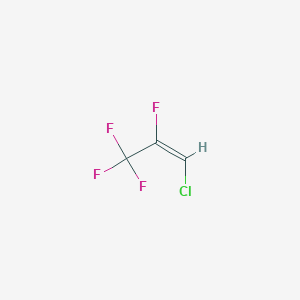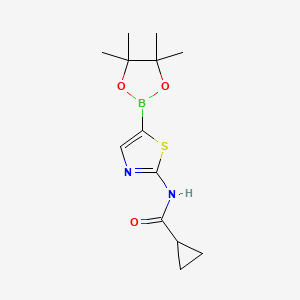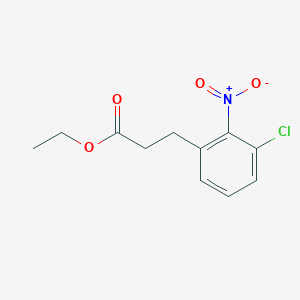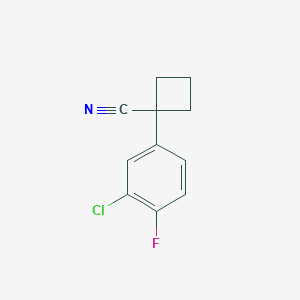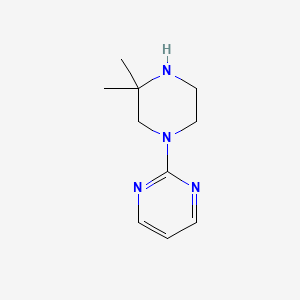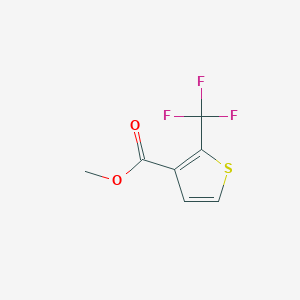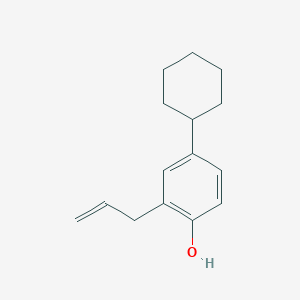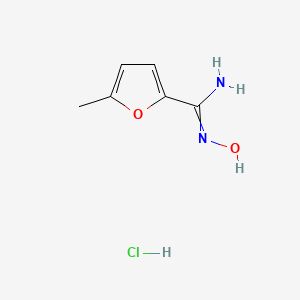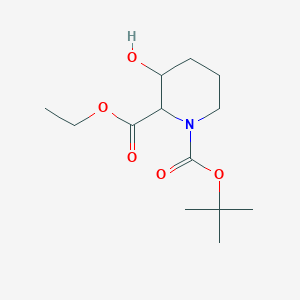![molecular formula C11H21NO4 B11719740 tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexyl diol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), room temperature.
Substitution: TsCl, SOCl2, pyridine, dichloromethane, room temperature.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Tosylates, chlorides.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its hydroxyl groups can form hydrogen bonds with enzymes, providing insights into enzyme mechanisms and functions .
Medicine: Its carbamate group can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins or enzymes, affecting their structure and function. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with cellular pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites.
Cellular Pathways: The hydrolysis of the carbamate group can release intermediates that modulate cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
- tert-butyl N-[(3R,4S)-3-Fluoro-4-piperidyl]carbamate
- tert-butyl N-[(3S,4S)-4-aminotetrahydropyran-3-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
Uniqueness: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the cyclohexyl ring. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m0/s1 |
Clé InChI |
QLRJVNYCDQTYOU-SXNZSPLWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1CC[C@@H]([C@@H](C1)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


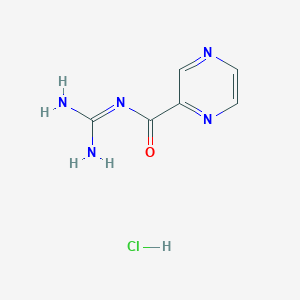
![2-[1-(2-Pyrazinyl)ethylidene]hydrazine](/img/structure/B11719664.png)
